molecular formula C6H7N3O2 B1288747 1H-Pyrrole-2,5-dicarboxamide CAS No. 719278-42-9

1H-Pyrrole-2,5-dicarboxamide

Cat. No.: B1288747
CAS No.: 719278-42-9
M. Wt: 153.14 g/mol
InChI Key: DFIPNKZUNZIMDW-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dicarboxamide is a heterocyclic organic compound featuring a pyrrole ring substituted with two carboxamide groups at the 2 and 5 positions

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-2,5-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can bind to enzymes such as metalloproteases, altering their activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxamide can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of dialkyl acetylenedicarboxylates with β-aminoketones, promoted by triphenylphosphine, to form polysubstituted 2,5-dihydropyrrole derivatives, which can be oxidized to the corresponding pyrrole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the carboxamide groups to amine groups.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is often employed for reduction reactions.

    Substitution: Electrophilic reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-2,5-dicarboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,5-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant highlights its potential in addressing antibiotic resistance .

Properties

IUPAC Name

1H-pyrrole-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIPNKZUNZIMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616396
Record name 1H-Pyrrole-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719278-42-9
Record name 1H-Pyrrole-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?

A1: Research shows that modifying the amide substituents in this compound significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.

Q2: Can this compound derivatives act as building blocks for supramolecular assemblies?

A2: Yes, certain derivatives of this compound demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed this compound derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.

Q3: Have any studies investigated the anion recognition capabilities of this compound derivatives?

A3: Yes, research has explored the anion recognition properties of this compound derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within this compound derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.

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